

Unveiling Gelsempervine A: A Technical Guide to its Chemical Properties and Stability

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Compound of Interest

Compound Name: Gelsempervine A

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Shanghai, China – December 4, 2025 – **Gelsempervine A**, a sarpagine-type indole alkaloid isolated from the plant *Gelsemium sempervirens*, presents a unique chemical profile characterized by a solvent-dependent structural equilibrium. This technical guide provides a comprehensive overview of the chemical properties and stability of **Gelsempervine A**, intended for researchers, scientists, and professionals in drug development.

Chemical and Physical Properties

Gelsempervine A is a complex indole alkaloid with the molecular formula $C_{22}H_{26}N_2O_4$ and a molecular weight of 382.45 g/mol. To date, detailed experimental data on physical properties such as melting point and pKa have not been extensively published in readily available literature. However, its structural characteristics and data from its isolation provide foundational knowledge for researchers.

Property	Value	Source
Molecular Formula	$C_{22}H_{26}N_2O_4$	Supplier Data
Molecular Weight	382.45 g/mol	Supplier Data
CAS Number	865187-17-3	Supplier Data
Appearance	Amorphous Solid	[1]

Spectroscopic Data

The structural elucidation of **Gelsempervine A** was primarily achieved through a combination of spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry

High-resolution mass spectrometry was crucial in determining the elemental composition of **Gelsempervine A**.

Technique	Ion [M] ⁺	Formula
HR-FAB-MS	382	C ₂₁ H ₂₆ N ₂ O ₄

Note: There is a discrepancy in the molecular formula reported in initial findings (C₂₁H₂₆N₂O₄) and the more widely cited formula (C₂₂H₂₆N₂O₄). This may be due to different salt forms or adducts observed during analysis.

NMR Spectroscopy

¹H NMR spectroscopy provided key insights into the proton environment of the molecule.

Chemical Shift (δ)	Multiplicity	Coupling Constant (J, Hz)	Assignment
Specific data not available in public sources			

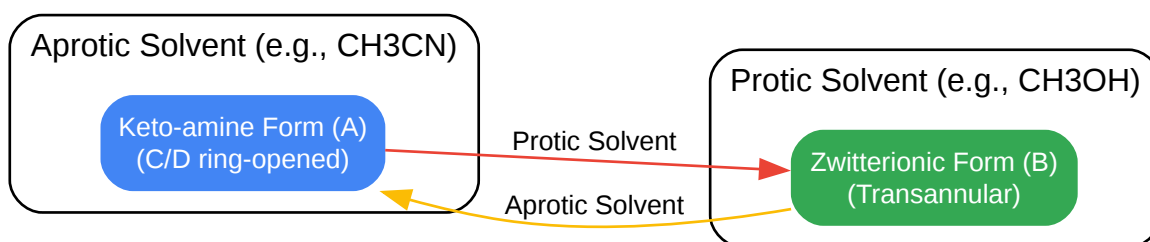
Detailed ¹³C NMR data is not readily available in public literature.

Stability and Structural Isomerism

A critical aspect of **Gelsempervine A**'s chemistry is its structural isomerism in response to the polarity of its environment. Spectroscopic data suggests a dynamic equilibrium between two primary forms.^[2]

- Keto-amine Form (A): In aprotic solvents, such as acetonitrile (CH_3CN), **Gelsempervine A** is believed to exist in a C/D ring-opening structure.[2]
- Zwitterionic Form (B): In protic solvents, like methanol (CH_3OH), the molecule likely adopts a transannular structure, forming a zwitterion.[2]

This solvent-dependent equilibrium is a crucial consideration for its handling, formulation, and mechanism of action studies.



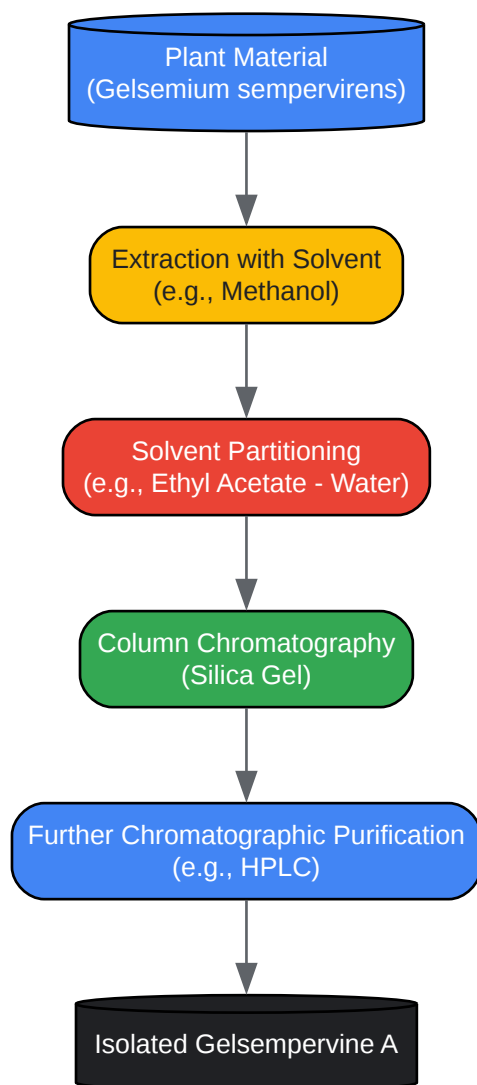
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Caption: Solvent-dependent equilibrium of **Gelsempervine A**.

Experimental Protocols

Isolation of Gelsempervine A

The following is a generalized protocol based on the initial report of the isolation of sarpagine-type alkaloids from *Gelsemium sempervirens*.



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Caption: General workflow for the isolation of **Gelsempervine A**.

Detailed Steps:

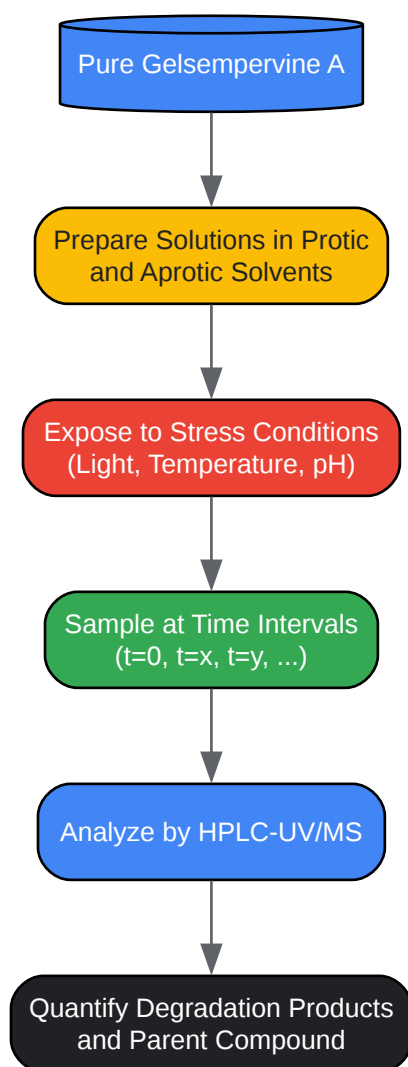
- Extraction: The dried and powdered plant material is subjected to exhaustive extraction with a suitable solvent, such as methanol.
- Solvent Partitioning: The crude extract is then partitioned between an organic solvent (e.g., ethyl acetate) and an aqueous phase to separate compounds based on polarity.
- Column Chromatography: The organic phase is concentrated and subjected to column chromatography on a stationary phase like silica gel, using a gradient of solvents to achieve

initial separation of alkaloid fractions.

- Further Purification: Fractions containing **Gelsempervine A** are further purified using techniques such as preparative High-Performance Liquid Chromatography (HPLC) to yield the pure compound.

Stability Assessment Protocol

To assess the stability of **Gelsempervine A**, a standardized protocol should be followed, considering its solvent-dependent nature.



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Caption: Workflow for assessing the stability of **Gelsempervine A**.

Methodology:

- **Solution Preparation:** Prepare stock solutions of **Gelsempervine A** in both a protic (e.g., methanol) and an aprotic (e.g., acetonitrile) solvent.
- **Stress Conditions:** Aliquots of the solutions are subjected to various stress conditions, including exposure to UV light, elevated temperatures (e.g., 40°C, 60°C), and different pH values.
- **Time-Point Sampling:** Samples are taken from each stress condition at predetermined time intervals (e.g., 0, 24, 48, 72 hours).
- **Analytical Method:** The degradation of **Gelsempervine A** and the formation of any degradation products are monitored using a validated stability-indicating HPLC method with UV and/or MS detection.
- **Data Analysis:** The percentage of remaining **Gelsempervine A** and the relative amounts of any new peaks are calculated to determine the degradation kinetics and pathways.

Conclusion

Gelsempervine A is a fascinating indole alkaloid with a notable solvent-dependent structural equilibrium. This unique chemical behavior necessitates careful consideration in its study and potential therapeutic development. Further research is warranted to fully elucidate its physical properties, detailed spectroscopic characteristics, and the biological implications of its structural plasticity. The protocols outlined in this guide provide a framework for consistent and meaningful investigation into this promising natural product.

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References

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